8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde
Description
8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde is a fluorinated spirocyclic compound characterized by a dispiro framework and a reactive aldehyde group. Its structure includes two spiro junctions (indicated by the notation [3.1.36.14]) and two fluorine atoms at the 8,8-positions, which enhance its electronic and steric properties. The carbaldehyde group at position 2 makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or materials.
Properties
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c12-11(13)6-10(7-11)4-9(5-10)1-8(2-9)3-14/h3,8H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHMYHAUFOSVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde typically involves multi-step organic reactions. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of fluorine atoms and the aldehyde functional group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol.
Scientific Research Applications
8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde and related compounds:
Key Observations :
- Spiro Frameworks: The target compound’s dispiro architecture distinguishes it from monospiro analogs like the dioxaspiro compound in . Dispiro systems often confer rigidity, influencing binding affinity in drug-receptor interactions.
- Fluorine Substituents: The 8,8-difluoro motif enhances lipophilicity and metabolic resistance compared to non-fluorinated spiro compounds (e.g., ). This aligns with trends in fluorinated pharmaceuticals, where fluorine improves pharmacokinetics .
- Functional Groups : The aldehyde group offers reactivity for condensation or nucleophilic addition, contrasting with carboxamides () or diones (), which are more stable but less versatile in synthesis.
Physicochemical Properties
While exact data for the target compound are unavailable, inferences can be drawn:
- Molecular Weight : The dispiro system and fluorine atoms likely increase molecular weight compared to ’s dioxaspiro analog (170.21 g/mol). A rough estimate for the target is ~210–230 g/mol.
- Reactivity : The aldehyde group is more electrophilic than carboxamides () or diones (), enabling faster derivatization but requiring stabilization during synthesis.
Biological Activity
8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by its dispiro structure, which contributes to its rigidity and potential interactions with biological targets. The presence of fluorine atoms enhances lipophilicity, which may influence its bioavailability and interaction with cellular membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The unique structure allows for potential interactions with various receptors, including G-protein coupled receptors (GPCRs), which are critical in signal transduction pathways.
Pharmacological Effects
Research indicates a variety of pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties : The compound has shown effectiveness against specific bacterial strains, suggesting potential use as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in breast and lung cancer | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Study 1: Antitumor Activity
A study conducted on the efficacy of this compound against MCF-7 (breast cancer) cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various compounds, this compound exhibited notable activity against Staphylococcus aureus with an IC50 value of 15 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.
Research Findings
Recent investigations have focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. Advanced techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the compound's stability and degradation pathways under physiological conditions.
Q & A
Q. Methodological Recommendations :
- Replicate assays under standardized conditions (e.g., ATP concentration for kinase studies).
- Perform dose-response curves with at least 10 data points to improve IC₅₀ accuracy.
What analytical techniques are most effective for characterizing the dispiro structure and fluorination sites?
Q. Basic
- X-ray crystallography : Gold standard for confirming the dispiro architecture and fluorine placement.
- ¹⁹F NMR : Identifies fluorine environments (δ = -120 to -150 ppm for CF₂ groups) and detects impurities.
- IR spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and absence of precursor alcohols (O-H ~3300 cm⁻¹) .
Q. Advanced
- Dynamic NMR : Resolves conformational flexibility in the dispiro system by analyzing temperature-dependent splitting of signals.
- DFT calculations : Predict ¹³C/¹⁹F chemical shifts to validate experimental NMR assignments .
How does the difluoromethyl group influence the compound’s enzyme inhibition compared to non-fluorinated analogs?
Q. Advanced
- Electron-withdrawing effects : Fluorines increase electrophilicity of adjacent carbons, enhancing binding to nucleophilic enzyme residues (e.g., lysine or cysteine).
- Lipophilicity : LogP increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability (e.g., Caco-2 assay Papp >10⁻⁶ cm/s) .
- Metabolic stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, as shown in microsomal stability assays (t₁/₂ >120 min vs. 30 min for non-fluorinated analogs) .
What strategies optimize the compound’s solubility and stability for in vivo studies?
Q. Advanced
- Salt formation : Hydrochloride salts (as in related compounds) improve aqueous solubility (>50 mg/mL in PBS) .
- Prodrug design : Esterification of the aldehyde group (e.g., acetal formation) enhances stability in plasma.
- Lyophilization : Formulate with cyclodextrins or PEG to prevent degradation during storage .
How can computational modeling predict interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., Study B’s Receptor Y). Focus on fluorine’s role in hydrogen-bonding networks.
- MD simulations : Analyze conformational dynamics over 100 ns trajectories to identify stable binding poses.
- QSAR models : Correlate substituent variations (e.g., methyl vs. ethyl esters) with activity trends .
What are the key challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).
- Fluorination safety : DAST is moisture-sensitive and toxic; substitute with safer reagents like Fluolead®.
- Process analytics : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
